

# ATTO 514 for STED Microscopy: Application Notes and Protocols

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## Compound of Interest

Compound Name: ATTO 514

Cat. No.: B15552921

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This document provides a detailed guide for utilizing the fluorescent dye **ATTO 514** in Stimulated Emission Depletion (STED) microscopy. **ATTO 514** is a hydrophilic fluorophore known for its excellent water solubility, high fluorescence quantum yield, and exceptional photostability, making it a robust candidate for super-resolution imaging applications like STED.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Photophysical Properties of ATTO 514

**ATTO 514** exhibits spectral characteristics that are highly compatible with common STED microscope setups. Its strong absorption and high quantum yield ensure a bright, detectable signal, which is crucial for overcoming the signal reduction inherent in the STED process.[\[1\]](#)[\[4\]](#) Its notable photostability is essential for withstanding the high laser powers used for depletion.

[\[1\]](#)[\[2\]](#)

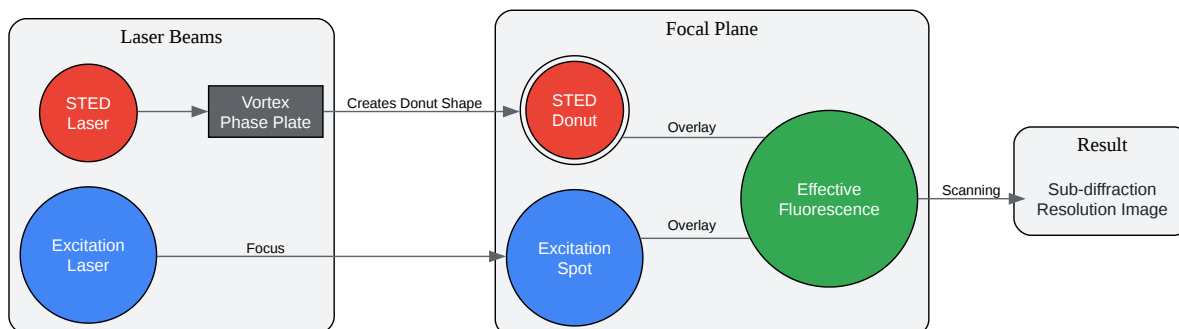
Table 1: Photophysical Properties of **ATTO 514**

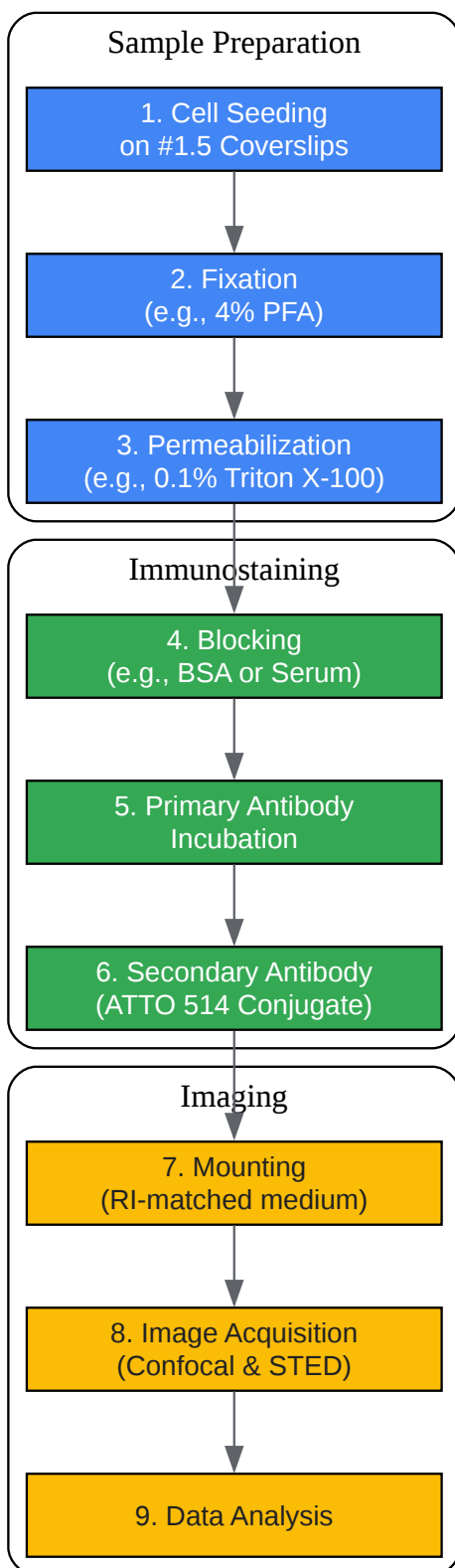
| Property   | Value   | Reference |
|--|---|-----------|
| Absorption Maximum (λ <sub>abs</sub> )           | 511 nm  | [1][4][5] |
| Fluorescence Maximum (λ <sub>fl</sub> )          | 532 nm  | [1][4][5] |
| Molar Extinction Coefficient (ε <sub>max</sub> ) | 1.15 x 10 <sup>5</sup> M <sup>-1</sup> cm <sup>-1</sup> | [1][4][5] |
| Fluorescence Quantum Yield (η <sub>fl</sub> )    | 85 %  | [1][4][5] |

| Fluorescence Lifetime (τ<sub>fl</sub>) | 3.9 ns [1][4][5] |

## Principle of STED and Recommended Setup for ATTO 514

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the diffraction-limited excitation spot.[6] This is accomplished by overlaying the Gaussian-shaped excitation laser spot with a donut-shaped "STED" or "depletion" laser beam. [6] The STED laser has a longer wavelength than the fluorophore's emission and forces excited molecules back to the ground state via stimulated emission, preventing them from fluorescing. [6][7] Only molecules at the central zero-intensity point of the donut are permitted to fluoresce, effectively narrowing the point spread function (PSF) and improving resolution.[7]





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